Product packaging for Xylopic acid(Cat. No.:CAS No. 6619-97-2)

Xylopic acid

Cat. No.: B192686
CAS No.: 6619-97-2
M. Wt: 360.5 g/mol
InChI Key: AQBQBBLJTDSVLC-UHFFFAOYSA-N
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Description

Xylopic acid (15β-acetyloxy-kaur-16-en-19-oic acid) is a kaurene diterpene purified from the fruits of Xylopia aethiopica . This compound is of significant interest in pharmacological research due to its diverse bioactivities. In infectious disease research, this compound demonstrates notable antiplasmodial properties, showing both prophylactic and curative effects in Plasmodium berghei -infected murine models . Its efficacy is enhanced synergistically when co-administered with established antimalarials like artesunate and amodiaquine, making it a compelling candidate for combination therapy studies . In neuroscience and psychopharmacology, this compound exhibits central nervous system (CNS) depressant and anxiolytic effects . Recent studies highlight a synergistic antidepressant-like effect when combined with conventional antidepressants, including fluoxetine, sertraline, and imipramine, potentially modulating serotonergic pathways and offering new avenues for treating resistant depression . Furthermore, its potent analgesic properties have been characterized in various murine models, with mechanisms shown to involve opioidergic, adenosinergic, and α2-adrenergic systems, and efficacy demonstrated even in paclitaxel-induced neuropathic pain . Research also confirms significant anti-inflammatory and anti-pyretic activities . From a drug development perspective, recent physicochemical characterization has determined its standard molar heat capacity, enthalpy, and entropy, providing critical data for formulation work . Investigators should note that in vivo studies indicate this compound can modulate several cytochrome P450 enzymes (including induction of CYP 1A1/1A2, 2D6, and 2C9, and inhibition of CYP 3A4), which is a critical consideration for drug interaction studies . This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B192686 Xylopic acid CAS No. 6619-97-2

Properties

IUPAC Name

15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-13-15-6-7-17-20(3)9-5-10-21(4,19(24)25)16(20)8-11-22(17,12-15)18(13)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBQBBLJTDSVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6619-97-2
Record name 15-(Acetyloxy)kaur-16-en-18-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006619972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Botanical Sources and Isolation Methodologies

Advanced Extraction and Isolation Techniques for Xylopic Acid

The isolation of this compound from its botanical sources typically involves a series of solvent extraction and purification steps. A common initial approach is the extraction of dried plant material, particularly Xylopia aethiopica fruits, using non-polar solvents.

Solvent Extraction: Petroleum ether (ranging from 40-60°C to 60-80°C) is frequently employed for the initial exhaustive extraction of dried fruits, often via cold maceration or Soxhlet extraction ijbcp.comnih.govucc.edu.ghnih.govjapsonline.comnih.govresearchgate.net. Hexane has also been utilized for extraction japsonline.com. In some protocols, 70% ethanol (B145695) is used for the initial extraction nih.govresearchgate.net.

Concentration and Crystallization: Following solvent extraction, the crude extract is concentrated, typically under reduced pressure using a rotary evaporator nih.govnih.govjapsonline.comnih.govresearchgate.net. Crystallization is then induced, often by adding ethyl acetate (B1210297) to the concentrate, allowing the this compound crystals to precipitate over a period of days nih.govnih.govjapsonline.comnih.govresearchgate.net. The precipitated crystals are then washed with petroleum ether nih.govnih.gov.

Purification: Further purification is achieved through recrystallization, commonly using 96% ethanol, which leverages the compound's temperature-dependent solubility to yield purer crystals nih.govnih.govucc.edu.ghnih.govnih.gov. Advanced purification techniques, such as column chromatography over silica (B1680970) gel using hexane-ethyl acetate mixtures, and particularly High-Performance Liquid Chromatography (HPLC), are employed to obtain this compound with high purity levels, often exceeding 95% or 98% for research applications ucc.edu.ghnih.govnih.govtandfonline.com. HPLC methods typically utilize mobile phases such as methanol (B129727) and water mixtures (e.g., 9:1) with specific flow rates and stationary phases like C18 columns nih.govucc.edu.ghnih.gov.

Table 1: Plant Sources and Isolation Methodologies for this compound

Plant SpeciesPlant PartPrimary Extraction Solvent(s)Isolation/Purification TechniquesKey References
Xylopia aethiopicaFruitsPetroleum ether, Hexane, EthanolCold maceration, Soxhlet extraction, Concentration, Crystallization (Ethyl acetate), Recrystallization (Ethanol), Column Chromatography, HPLC ijbcp.comnih.govnih.govresearchgate.netucc.edu.ghnih.govjapsonline.comnih.govresearchgate.nettandfonline.comrsc.org
Xylopia frutescensFruitsNot specifiedNot specified nih.govjocpr.comscielo.brnih.gov
Xylopia sericeaeSeedsNot specifiedNot specified nih.govjocpr.comdntb.gov.uaresearchgate.net
Wedelia paludosaAerial partsNot specifiedNot specified nih.govucc.edu.ghscielo.breurekaselect.com

Quantification and Chemometric Analysis of this compound Content in Plant Extracts

Accurate quantification of this compound in plant materials is crucial for standardization and quality control. Analytical techniques, particularly HPLC coupled with UV detection (HPLC/UV), have been developed and validated for this purpose researchgate.netbioline.org.brajol.infobioline.org.br. These methods typically involve external standardization, with quantification often performed at a wavelength of 210 nm for this compound phytojournal.com. The validation process includes assessing parameters such as linearity, limits of detection and quantification, precision, and accuracy researchgate.netbioline.org.brajol.infobioline.org.br.

Chemometric approaches, such as chromatographic fingerprinting, are also employed to evaluate the similarities between plant samples from different origins researchgate.netbioline.org.brajol.infobioline.org.br. Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), often combined with spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS), are utilized for phytochemical profiling and classification of herbal medicines gsconlinepress.comjapsonline.com. These advanced analytical strategies aid in ensuring the quality and authenticity of herbal products.

Table 2: this compound Content in Xylopia aethiopica Fruits from Selected African Countries

CountryAverage this compound Content (mg/g)References
Cameroon0.7983 ijbcp.combioline.org.brajol.info
Ghana0.5969 ijbcp.combioline.org.brajol.info
Nigeria0.5469 ijbcp.combioline.org.brajol.info
Benin0.5302 ijbcp.combioline.org.brajol.info

Chemical Synthesis and Derivatization Studies

Strategies for Xylopic Acid Derivatization

Researchers have employed several synthetic strategies to generate a range of this compound derivatives, including esters, amides, deacetylated compounds, oxidized products, and epoxides.

Esterification and amidation are common methods to modify the carboxylic acid group of this compound.

Ester Synthesis: Ester derivatives of this compound have been synthesized through various routes. Acid catalysis has been employed for the formation of the ethyl ester of this compound ijbcp.comresearchgate.net. Base-catalyzed ester formation has also been utilized, with studies reporting the synthesis of ethyl, butyl, and benzyl (B1604629) esters ijbcp.comresearchgate.netresearchgate.netjournalcsij.comresearchgate.net. For instance, the ethyl ester was synthesized with a reported yield of 82% . The synthesis of a benzyl ester has been achieved, though sometimes with a lower yield researchgate.net. A methyl ester was also prepared through the esterification of a hydroxyl acid derivative ijbcp.com.

Modifications involving the removal of the acetyl group or oxidation of specific positions have also been explored.

Deacetylation: The acetyl group at the C-15 position can be removed through deacetylation. This process is typically achieved by refluxing this compound with a solution of potassium hydroxide (B78521) in methanol (B129727) (e.g., 10% methanolic KOH) ijbcp.comresearchgate.netjournalcsij.comresearchgate.net. Initial deacetylation is reported to yield a β-OH epimer, which can slowly convert to an α-OH epimer upon prolonged heating ijbcp.comresearchgate.net. Hydrolysis of the ester moiety using potassium hydroxide in methanol under reflux conditions also yields a hydroxyl acid derivative ijbcp.com.

Oxidation: Oxidation reactions have been employed to introduce oxygen-containing functional groups. This compound has been converted into derivatives such as 15-hydroxy-ent-kaur-16-en-19-oic acid and 15-oxo-ent-kaur-16-en-19-oic acid through oxidation processes ijbcp.comjapsonline.com. Specifically, basic methanolysis of this compound yields a free alcohol derivative, which upon subsequent oxidation with Jones reagent, produces an α,β-unsaturated ketone sci-hub.se. Treatment of this compound with sulfuric acid in methanol has also led to the formation of (16R)-ent-kauran-15-one-19-oic acid sci-hub.se.

The double bond at the C-16 position and other structural features are amenable to modification, leading to epoxide derivatives and other altered structures.

Epoxide Synthesis: Epoxidation of the exocyclic double bond in this compound has been performed to yield stereoisomeric epoxide derivatives. Specifically, two epimers, 15α-acetoxy-16,17β-epoxy-ent-kauran-19-oic acid and 15α-acetoxy-16,17α-epoxy-ent-kauran-19-oic acid, have been synthesized through the oxidation of this compound ijbcp.comjapsonline.com.

Other Modified Structures: While not directly derived from this compound in a single step, the synthesis of propargyl ether from a hydroxyl derivative (methyl ent-15α-hydroxy-kaur-16-en-19-oate) via reaction with sodium hydride and propargyl bromide represents another form of structural modification within the broader context of this compound chemistry ijbcp.com.

Structural Elucidation Techniques for this compound Derivatives

The characterization of synthesized this compound derivatives relies on a suite of advanced spectroscopic and analytical techniques to confirm their structures and purity.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, along with Infrared (IR) spectroscopy and Mass Spectrometry (MS), are the primary tools used for structural elucidation researchgate.netjournalcsij.comresearchgate.netsci-hub.seresearchgate.net. High-resolution Mass Spectrometry (HRMS) is often employed to determine precise molecular formulas japsonline.com.

NMR Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. For example, specific signals observed at δ 4.85 (d, J = 12 Hz, H-15), δ 2.10 (s, acetyl methyl), and δ 1.25 (s, kaurane (B74193) skeleton methyl groups) in CDCl₃ have been used to confirm the acetylated kaurane structure of this compound . ¹³C NMR data, including resonances at δ 170.8 (C=O of acetyl), δ 81.5 (C-15), and δ 180.2 (C-18 carboxyl), further validate the presence of key functional groups and structural features . Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC, ROESY) are also utilized for comprehensive structural assignments, especially for complex derivatives japsonline.comsci-hub.se.

IR Spectroscopy: Infrared spectroscopy helps identify functional groups present in the molecules. For this compound derivatives, strong absorptions typically observed around 1735 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carboxylic acid C=O) are indicative of the ester and carboxylic acid moieties, respectively .

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. High-resolution ESI-MS has confirmed the molecular formula C₂₂H₃₂O₄ for this compound with a molecular ion peak at m/z 373.2384 [M+H]⁺ . Other mass spectrometry analyses have reported molecular ion peaks such as m/z 359.1 (M-H) and 378.1 (M+H) researchgate.net. For epoxide derivatives, HRMS data, such as m/z 376.22650 [M]⁺ for compounds with the molecular formula C₂₂H₃₂O₅, are crucial for structural confirmation japsonline.com.

The synthesis of these derivatives, yielding compounds such as esters, amides, deacetylated products, oxidized compounds, and epoxides, has been achieved with varying yields, generally reported as moderate to high (47.11-93.52%) researchgate.netjournalcsij.comresearchgate.net. The characterization of these synthesized compounds relies heavily on the detailed information obtained from these advanced spectroscopic techniques, ensuring the integrity and correct structural assignment of each derivative.

Data Tables

Table 1: Synthesis of this compound Derivatives

Derivative TypeSpecific DerivativeSynthesis MethodReported Yield (%)Key Reference(s)
EsterEthyl EsterAcid catalysis82%
EsterButyl EsterNot specifiedNot specified ijbcp.comresearchgate.net
EsterBenzyl EsterNot specifiedLow yield ijbcp.comresearchgate.net
EsterMethyl EsterEsterification of hydroxyl acid derivativeNot specified ijbcp.com
AmideBenzyl AmideHBTU-mediated coupling74%
AmideBenzyl AmideHBTU-mediated coupling47.11% researchgate.net
DeacetylatedHydroxyl acid derivativeHydrolysis with KOH/MeOHNot specified ijbcp.com
Deacetylatedβ-OH epimerDeacetylation with KOH/MeOHNot specified ijbcp.comresearchgate.netjournalcsij.comresearchgate.net
Deacetylatedα-OH epimerDeacetylation with KOH/MeOH (prolonged heating)Not specified ijbcp.comresearchgate.netjournalcsij.comresearchgate.net
Oxidized15-hydroxy-ent-kaur-16-en-19-oic acidOxidation of this compoundNot specified ijbcp.comjapsonline.com
Oxidized15-oxo-ent-kaur-16-en-19-oic acidOxidation of this compoundNot specified ijbcp.comjapsonline.comsci-hub.se
Oxidizedent-kaurane derivative 3 (alcohol)Basic methanolysis of this compoundNot specified sci-hub.se
Oxidizedent-kaurane derivative 6 (α,β-unsaturated ketone)Oxidation of derivative 3 with Jones reagentNot specified sci-hub.se
Oxidized(16R)-ent-kauran-15-one-19-oic acid (derivative 4)Treatment with sulfuric acid in MeOHNot specified sci-hub.se
Epoxide15α-Acetoxy-16,17β-epoxy-ent-kauran-19-oic acidEpoxidation of this compoundNot specified japsonline.com
Epoxide15α-Acetoxy-16,17α-epoxy-ent-kauran-19-oic acidEpoxidation of this compoundNot specified japsonline.com
Other ModifiedPropargyl etherReaction of methyl ent-15α-hydroxy-kaur-16-en-19-oate with NaH and propargyl bromideNot specified ijbcp.com

Table 2: Structural Elucidation Techniques for this compound Derivatives

TechniqueKey Observation/SignalConfirmed FeatureKey Reference(s)
¹H NMR (400 MHz, CDCl₃)δ 4.85 (d, J = 12 Hz, H-15), δ 2.10 (s, acetyl methyl), δ 1.25 (s, methyl groups)Acetylated kaurane structure
¹³C NMRδ 170.8 (C=O of acetyl), δ 81.5 (C-15), δ 180.2 (C-18 carboxyl)Functional groups (acetyl, C-15, carboxyl)
IR SpectroscopyStrong absorptions at 1735 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carboxylic acid C=O)Ester and carboxylic acid functional groups
Mass Spectrometry (ESI-MS)m/z 373.2384 [M+H]⁺Molecular formula C₂₂H₃₂O₄
Mass Spectrometry (ES)m/z 359.1 (M-H, 100%), 360.1 (M-H+1, 24%), 378.1 (M+H)Molecular weight confirmation researchgate.net
NMR (¹D and ²D)Various spectral data (e.g., correlations between protons and carbons)Elucidation of complex structures sci-hub.seresearchgate.net
HRMSm/z 376.22650 [M]⁺ (for C₂₂H₃₂O₅)Precise molecular formula confirmation for epoxides japsonline.com
General Spectroscopic Analysis¹H NMR, ¹³C NMR, Mass Spectrometry, IR SpectroscopyConfirmation of structural integrity of derivatives researchgate.netjournalcsij.comresearchgate.net

Compound List

this compound

Ethyl ester of this compound

Butyl ester of this compound

Benzyl ester of this compound

Methyl ester of this compound

Hydroxyl acid derivative

β-OH epimer

α-OH epimer

15-hydroxy-ent-kaur-16-en-19-oic acid

15-oxo-ent-kaur-16-en-19-oic acid

ent-kaurane derivative 3 (alcohol)

ent-kaurane derivative 6 (α,β-unsaturated ketone)

(16R)-ent-kauran-15-one-19-oic acid (derivative 4)

15α-Acetoxy-16,17β-epoxy-ent-kauran-19-oic acid (derivative 6)

15α-Acetoxy-16,17α-epoxy-ent-kauran-19-oic acid (derivative 7)

Benzyl amide of this compound

Propargyl ether

Preclinical Pharmacological Investigations and Mechanistic Elucidation

Anti-inflammatory Research

The anti-inflammatory activity of xylopic acid has been demonstrated through various experimental models, highlighting its potential as a modulator of inflammatory processes.

In vitro studies have provided preliminary evidence for the anti-inflammatory capacity of this compound. One of the key methods used is the protein denaturation model, which assesses the ability of a compound to inhibit the denaturation of proteins, a process analogous to protein damage in inflammatory conditions. Research has shown that this compound exhibits a concentration-dependent inhibition of albumen denaturation, with a reported IC50 value of 15.55 μg mL-1. nih.govglobalauthorid.com This indicates that this compound can protect proteins from denaturation, a hallmark of inflammation.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay Endpoint Result for this compound

The anti-inflammatory effects of this compound have been further substantiated in various in vivo animal models. In the carrageenan-induced pleurisy model in mice, pretreatment with this compound significantly reduced inflammatory markers such as neutrophil infiltration and edema. phcogres.com Pleurisy induced by carrageenan is characterized by the accumulation of fluid and inflammatory cells in the pleural cavity. phcogres.com

Furthermore, in a rat model of adjuvant-induced arthritis, a chronic inflammatory condition, this compound demonstrated significant therapeutic potential. carta-evidence.orgresearchgate.netnih.gov Administration of the compound was found to suppress the edema associated with arthritis and prevent the deformation of joints. researchgate.netnih.gov Histopathological analysis of the joints from treated animals showed signs of bone reformation and re-calcification, suggesting a restorative effect. researchgate.net

Table 2: Effect of this compound in In Vivo Anti-inflammatory Models

Model Key Findings
Carrageenan-Induced Pleurisy Reduced neutrophil infiltration and edema. phcogres.com

The inflammatory response is orchestrated by a variety of chemical mediators that are released at the site of injury. Studies have investigated the ability of this compound to modulate the effects of key pro-inflammatory mediators. In vivo experiments using mouse paw edema models have shown that this compound can inhibit the edema induced by phlogistic agents such as histamine (B1213489), serotonin (B10506), bradykinin, and prostaglandin (B15479496) E2. nih.govglobalauthorid.com This suggests that this compound's anti-inflammatory action is, at least in part, due to its ability to interfere with the signaling pathways of these crucial mediators. nih.gov Histamine, for instance, is a primary mediator of the early phase of acute inflammation, causing vasodilation and increased vascular permeability. scilit.com Bradykinin also contributes to pain and increased vascular permeability. scilit.com

Cytokines and chemokines are signaling proteins that play a critical role in regulating inflammation. Elevated levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha) are characteristic of chronic inflammatory diseases like rheumatoid arthritis. Research on this compound in the context of adjuvant-induced arthritis revealed its ability to modulate the expression of these cytokines. carta-evidence.orgresearchgate.netingentaconnect.com Serum analysis of arthritic rats treated with this compound showed a significant reduction in the expression of both IL-6 and TNF-alpha. researchgate.netingentaconnect.com This inhibitory effect on key pro-inflammatory cytokines points to a significant mechanism behind its anti-arthritic activity. carta-evidence.orgresearchgate.net

Table 3: Modulation of Cytokines by this compound in Adjuvant-Induced Arthritis

Cytokine Effect of this compound Administration
Interleukin-6 (IL-6) Significant reduction in serum levels. researchgate.netingentaconnect.com

The arachidonic acid pathway is a major cascade in the inflammatory process, leading to the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. youtube.compatsnap.comyoutube.com This pathway is initiated by the release of arachidonic acid from cell membranes by the enzyme phospholipase A2. youtube.compatsnap.comyoutube.com The arachidonic acid is then metabolized by two main enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. patsnap.comyoutube.com While the direct and detailed mechanism of this compound's interaction with the arachidonic acid pathway is still under investigation, its known inhibition of prostaglandin E2-induced edema suggests an interaction with this cascade. nih.gov Inhibitors of the arachidonic acid pathway are known to be effective anti-inflammatory agents. patsnap.com

Phospholipase A2 (PLA2) is a critical enzyme that initiates the arachidonic acid cascade by releasing arachidonic acid from membrane phospholipids. youtube.compatsnap.com Inhibition of PLA2 is therefore a key target for controlling inflammation, as it blocks the production of a wide range of pro-inflammatory mediators. patsnap.comresearchgate.net Some studies have suggested that the anti-inflammatory mechanism of this compound may involve the inhibition of phospholipase A2 activation. This would in turn reduce the availability of arachidonic acid for conversion into prostaglandins and leukotrienes, thereby dampening the inflammatory response. researchgate.net

Anti-arthritic Mechanisms in Adjuvant-Induced Arthritis Models

This compound (XA) has demonstrated significant anti-arthritic activity in preclinical studies using adjuvant-induced arthritis models in rats. carta-evidence.orgnih.govresearchgate.net Investigations reveal that orally administered XA effectively suppresses the chronic inflammation associated with this condition. carta-evidence.orgnih.gov A primary observation is the significant reduction of edema in the paws of arthritic rats treated with XA. carta-evidence.orgresearchgate.net Radiographic evidence further supports its efficacy, showing that the compound prevents the joint deformation characteristic of advanced arthritis. carta-evidence.orgresearchgate.net

Histopathological analysis of the joint tissues from XA-treated animals provides deeper insight into its mechanism, revealing signs of bone reformation and re-calcification, which suggests a potential for promoting tissue healing in affected joints. carta-evidence.orgresearchgate.net The anti-inflammatory effects are also evident in hematological and serum analyses. This compound significantly decreases the eosinophil sedimentation rate (ESR) and reduces the elevated white blood cell (WBC) counts that are typically increased following the induction of arthritis. carta-evidence.orgnih.govresearchgate.net Mechanistically, the anti-arthritic action of XA is linked to its ability to modulate key pro-inflammatory cytokines. carta-evidence.org Studies have confirmed that this compound inhibits the serum expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in arthritic rats, pointing to a clear immunomodulatory pathway for its anti-inflammatory effects. carta-evidence.orgnih.govingentaconnect.com

Table 1: Effects of this compound in Adjuvant-Induced Arthritis Model

Parameter Assessed Finding Implication
Paw Edema Significantly suppressed. carta-evidence.orgresearchgate.net Reduction in localized inflammation and swelling.
Joint Deformation Prevented, as identified from radiographs. carta-evidence.orgresearchgate.net Protection against structural joint damage.
Histopathology Signs of bone reformation and re-calcification. carta-evidence.orgresearchgate.net Suggests tissue repair and healing properties.
Eosinophil Sedimentation Rate (ESR) Significantly decreased. carta-evidence.orgnih.govresearchgate.net Reduction in systemic inflammatory response.
White Blood Cell (WBC) Count Decreased following induction-related increase. carta-evidence.orgnih.govresearchgate.net Attenuation of the immune response.
Serum IL-6 Levels Inhibitory effect observed. carta-evidence.orgnih.govingentaconnect.com Downregulation of a key pro-inflammatory cytokine.

| Serum TNF-α Levels | Inhibitory effect observed. carta-evidence.orgnih.govingentaconnect.com | Downregulation of a critical inflammatory mediator. |

Anti-colitic Mechanisms and Reactive Oxygen Species Inhibition

This compound has been established to possess anti-colitic activity, primarily investigated in acetic acid-induced colitis models in rats. researcher.lifenih.gov This condition shares pathogenic and histopathological resemblances with human inflammatory bowel disease. nih.gov In these models, XA administration led to a notable decrease in the gross mucosal injury caused by acetic acid. researcher.lifenih.gov It also reduced associated inflammation and cellular proliferation within the colon. nih.gov

A key mechanism underlying its anti-colitic effect is the inhibition of reactive oxygen species (ROS), which are major contributors to the pathogenesis of this inflammatory condition. researcher.lifenih.gov this compound demonstrated significant antioxidant activity by modulating the levels of crucial enzymes. researcher.liferesearchgate.net Treatment with XA significantly increased the activity of endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and catalase (CAT). researcher.lifenih.govresearchgate.net Conversely, it decreased the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and oxidative stress, and reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation. researcher.lifenih.govresearchgate.net Furthermore, XA was found to decrease the colonic epithelial expression of argyrophilic nucleolar organizer regions (AgNORs), which are associated with cellular proliferation, to levels comparable with non-colitic controls. researcher.lifenih.gov

Table 2: Antioxidant and Anti-inflammatory Effects of this compound in Acetic Acid-Induced Colitis

Biomarker Effect of this compound Treatment Significance
Gross Mucosal Injury Decreased. researcher.lifenih.gov Amelioration of intestinal tissue damage.
Superoxide Dismutase (SOD) Activity significantly increased. researcher.lifenih.govresearchgate.net Enhancement of endogenous antioxidant defense.
Catalase (CAT) Activity significantly increased. researcher.lifenih.govresearchgate.net Enhancement of hydrogen peroxide detoxification.
Myeloperoxidase (MPO) Activity decreased. researcher.lifenih.govresearchgate.net Reduction in neutrophil infiltration and oxidative stress.
Malondialdehyde (MDA) Expression/levels decreased. researcher.lifenih.govresearchgate.net Inhibition of lipid peroxidation and cell membrane damage.

| Argyrophilic Nucleolar Organizer Regions (AgNORs) | Expression decreased. researcher.lifenih.gov | Reduction in abnormal cellular proliferation. |

Anti-uveitogenic Mechanisms

The ocular anti-inflammatory effects of this compound have been demonstrated in studies of endotoxin-induced uveitis in rats, an animal model that mimics human anterior uveitis. researchgate.netucc.edu.ghucc.edu.ghresearchgate.net Prophylactic and curative oral administration of XA resulted in a significant, dose-dependent reduction in the clinical signs of ocular inflammation. researchgate.netucc.edu.ghresearchgate.net

Specifically, treatment with this compound led to a significant decrease in the vasodilatation of iris vessels and a reduction in protein exudation into the aqueous humor. researchgate.netucc.edu.ghresearchgate.net This indicates a restoration of the blood-aqueous barrier, which is typically compromised during uveitis. ucc.edu.gh Furthermore, XA significantly lowered the count of polymorphonuclear neutrophils in the aqueous humor, suggesting it suppresses the infiltration of inflammatory cells into the eye. researchgate.netucc.edu.ghucc.edu.gh Histopathological assessments of the ocular tissues confirmed these findings, revealing a resolution of inflammation in the uveal tissues of treated groups, in contrast to the persistent inflammation in untreated controls. ucc.edu.ghucc.edu.gh The mechanism may involve the suppression of adhesion molecules that promote neutrophil infiltration. ucc.edu.gh

| Histopathology | Resolution of inflammation in uveal tissues. ucc.edu.ghucc.edu.gh | Evidence of tissue-level recovery from inflammation. |

Analgesic and Antinociceptive Research

Assessment in Various In Vivo Pain Models

This compound has demonstrated significant and broad-spectrum analgesic and antinociceptive effects across multiple in vivo pain models, indicating its potential in managing different pain modalities. researchgate.net

In models of neuropathic pain , such as vincristine-induced neuropathy, this compound exhibited potent anti-allodynic and anti-hyperalgesic properties. nih.gov It produced a significant and dose-dependent inhibition of cold allodynia , measured by an increased latency in paw withdrawal from a cold stimulus. nih.gov It was also effective against tactile allodynia and mechanical hyperalgesia in the same model. nih.gov

The compound's efficacy in inflammatory pain has been established through several assays. In the carrageenan-induced paw edema model, which assesses acute inflammation, XA significantly inhibited edema. nih.gov It also showed effectiveness against paw edema induced by various phlogistic agents, including histamine, bradykinin, and prostaglandin E2. nih.gov In the formalin test , which models both neurogenic (Phase I) and inflammatory (Phase II) pain, this compound has been shown to be effective, indicating it acts on both pain pathways. researchgate.net

Its traditional use for colic pain is supported by its demonstrated analgesic properties in relevant preclinical models. nih.gov Furthermore, its efficacy against thermal hyperalgesia has been noted in neuropathic pain studies, where it alleviates heightened sensitivity to heat stimuli. nih.govdovepress.com

Table 4: Summary of this compound's Effects in Various Pain Models

Pain Model/Type Specific Test Key Finding
Neuropathic Pain Vincristine-Induced Neuropathy Exhibited anti-hyperalgesic and tactile anti-allodynic effects. nih.gov
Cold Allodynia Cold Water (4.5°C) Paw Withdrawal Produced significant, dose-dependent inhibition of cold allodynia. nih.gov
Thermal Hyperalgesia Randall-Selitto Paw Pressure Test Attenuated mechanical hyperalgesia. nih.gov
Inflammatory Pain Carrageenan-Induced Paw Edema Significantly inhibited maximal edema and average paw thickness. nih.gov

| Inflammatory Pain | Formalin Test | Effective in reducing pain behaviors, suggesting action on neurogenic and inflammatory phases. researchgate.net |

Receptor and Neurotransmitter System Involvement

The precise mechanisms underlying the analgesic effects of this compound are still under investigation, but its profound pain-relieving properties have led to hypotheses involving the opioidergic system. The μ-opioid receptor is the primary target for major opioid analgesics like morphine. nih.gov These drugs typically act as orthosteric agonists, binding directly to the primary active site of the receptor to initiate a signaling cascade that results in analgesia. nih.govyoutube.com

One hypothesis for this compound's mechanism could involve direct interaction with the μ-opioid receptor. However, an alternative and more novel hypothesis is that it may function as a positive allosteric modulator (PAM) of the μ-opioid receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site used by endogenous opioids or traditional agonist drugs. nih.govnih.gov A PAM typically has little to no functional activity on its own but can potentiate the effect of a bound orthosteric agonist, thereby enhancing the natural pain-relief signaling without the full side-effect profile of a direct agonist. nih.gov This mechanism of positive allosteric modulation is an area of significant interest for developing safer pain therapeutics. nih.govumich.edu While direct evidence confirming this compound as a μ-opioid receptor binder or allosteric modulator is not yet definitive, its significant analgesic profile suggests that exploring its interactions with the opioidergic system is a critical area for future research.

Adenosinergic System Pathways

The antinociceptive effects of this compound have been associated with interactions within the adenosinergic system, a key neuromodulatory network involved in pain perception. nih.govjbclinpharm.org Adenosine (B11128), a purine (B94841) nucleoside, modulates neuronal function by acting on specific receptors, primarily the A1, A2A, A2B, and A3 adenosine receptors. taylorandfrancis.comresearchgate.net The activation of A1 adenosine receptors (A1ARs), in particular, is strongly linked to antinociceptive effects at peripheral, spinal, and supraspinal levels. researchgate.netnih.gov This is achieved through various mechanisms, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, inhibition of calcium channels, and activation of potassium currents, all of which decrease neuronal excitability. nih.gov

In pain states, extracellular adenosine concentrations can increase significantly in response to cellular stress or damage. nih.gov This endogenous adenosine then acts on adenosine receptors to dampen nociceptive signaling. nih.gov Research indicates that this compound may harness this pathway to exert its analgesic properties. Studies have reported that the analgesic action of this compound in the formalin test involves the adenosinergic system. nih.govjbclinpharm.org This suggests that this compound may modulate the release or signaling of adenosine, contributing to the reduction of pain. While direct receptor binding studies for this compound on adenosine subtypes are not extensively detailed, its implication in this system points towards a significant mechanism for its pain-relieving effects.

Muscarinic Cholinergic System Interactions

The analgesic properties of this compound are also mediated through its interaction with the muscarinic cholinergic system. nih.govjbclinpharm.org The cholinergic system, with acetylcholine (B1216132) (ACh) as its primary neurotransmitter, plays a profound role in modulating pain perception. nih.govnih.gov This modulation occurs through two main types of receptors: muscarinic and nicotinic. nih.gov Specifically, the activation of muscarinic receptors, particularly the M1 and M2 subtypes, has been shown to produce analgesia. nih.gov Conversely, blocking these receptors can lead to nociceptive hypersensitivity. nih.gov

Evidence suggests that the analgesic mechanism of this compound involves this pathway. nih.govjbclinpharm.org The antinociceptive effect observed in preclinical models like the formalin test has been linked to an interaction with the muscarinic cholinergic system. nih.govjbclinpharm.org This implies that this compound may enhance cholinergic transmission, either by promoting the release of ACh or by interacting with postsynaptic muscarinic receptors, leading to an inhibitory effect on pain-transmitting neurons. This interaction is a critical component of its centrally-mediated analgesic profile.

Nitric Oxide/cGMP Pathway Modulation

This compound's mechanism of action involves the modulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.govjbclinpharm.org This pathway is a significant mediator in pain transmission and processing. nih.govresearchgate.net Nitric oxide acts as a signaling molecule that activates the enzyme soluble guanylate cyclase (sGC), leading to the production of the second messenger, cGMP. nih.gov The subsequent activation of cGMP-dependent protein kinase (PKG) can lead to various cellular effects, including the opening of ATP-sensitive potassium channels, which hyperpolarizes neurons and reduces their excitability, contributing to antinociception. nih.govnih.gov

Serotonergic System (e.g., 5-HT3 Receptors)

The serotonergic system is another crucial target in the analgesic action of this compound. nih.govjbclinpharm.org Serotonin (5-hydroxytryptamine or 5-HT) is a major neurotransmitter in the descending pain modulatory pathways, and it can exert both pro- and anti-nociceptive effects through a variety of receptor subtypes. nih.gov Among these, the 5-HT3 receptor, a ligand-gated ion channel, is known to be involved in nociceptive processing. nih.gov The activation of 5-HT3 receptors on peripheral nociceptors and in the spinal cord can contribute to pain signaling, particularly in the context of tissue injury and inflammation. nih.govwjarr.com

Studies have confirmed that this compound's analgesic activity in the formalin test is mediated in part by the serotonergic system. nih.govjbclinpharm.org Furthermore, investigations into its anti-inflammatory properties have shown that this compound can inhibit paw edema induced by serotonin, indicating a direct interaction with serotonergic mechanisms in the periphery. nih.gov While the specific interaction with the 5-HT3 receptor subtype is an area for further detailed investigation, the established link with the broader serotonergic system underscores its importance in the compound's multifaceted mechanism of pain relief.

α2-Adrenergic System Mediation

The analgesic effects of this compound are also mediated by the α2-adrenergic system. nih.govjbclinpharm.org Alpha-2 adrenergic receptors are G-protein coupled receptors that play a significant role in regulating neurotransmitter release. Agonists of α2-adrenergic receptors are known to produce potent analgesia by acting at both spinal and supraspinal sites. nih.govnih.gov Their mechanism involves inhibiting the release of pro-nociceptive neurotransmitters, such as substance P and glutamate, from primary afferent terminals in the dorsal horn of the spinal cord. nih.gov

Glutamatergic System Interactions (e.g., NMDA and Non-NMDA Receptors)

Evidence suggests that the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors, is involved in the pharmacological actions of this compound. The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system, and NMDA receptors are critical for synaptic plasticity and central sensitization, a key component of chronic and inflammatory pain. taylorandfrancis.comnih.gov The second phase of the formalin test, a model where this compound shows significant activity, is known to be dependent on the activation of spinal NMDA receptors. dntb.gov.ua

While direct studies on this compound's analgesic mechanism via NMDA antagonism are emerging, related research on its antidepressant effects provides strong indirect evidence. The antidepressant-like effects of this compound were potentiated by D-cycloserine, a co-agonist at the glycine (B1666218) binding site of the NMDA receptor. This points to a modulatory role within the glutamatergic system. Given the established link between NMDA receptor activation and the maintenance of pain states, it is plausible that this compound's analgesic properties involve the attenuation of NMDA receptor-mediated nociceptive signaling. nih.govnih.gov

Synergistic Analgesic Effects with Conventional Agents

A significant finding in the preclinical evaluation of this compound is its ability to produce synergistic antinociceptive effects when co-administered with conventional analgesic agents like morphine and diclofenac (B195802). nih.govjbclinpharm.org This potentiation is a crucial characteristic, as combination therapy aims to achieve greater analgesic efficacy while potentially reducing the doses of individual drugs, thereby minimizing their associated side effects. nih.gov

Isobolographic analysis, a standard method for evaluating drug interactions, has been used to demonstrate these synergistic effects. In the formalin test, which models both neurogenic and inflammatory pain, the combination of this compound and morphine resulted in a synergistic interaction, significantly reducing pain behaviors in both phases of the test. nih.govjbclinpharm.org Similarly, when combined with diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), this compound produced a synergistic effect in the acetic acid-induced writhing test, a model of visceral inflammatory pain. nih.govjbclinpharm.org

The mechanism for this synergy is believed to involve the activation of different, yet complementary, pain-modulating pathways. jbclinpharm.org For instance, this compound interacts with a broad range of systems including opioidergic, NO-cGMP, and serotonergic pathways, while morphine primarily acts on opioid receptors and diclofenac inhibits prostaglandin synthesis. nih.govjbclinpharm.org This multi-target approach provides a more comprehensive inhibition of pain signaling.

The data from these preclinical studies are summarized in the tables below.

Interactive Data Table: Isobolographic Analysis of this compound and Morphine in the Formalin Test

PhaseDrug CombinationTheoretical Additive ED₅₀ (mg/kg)Experimental ED₅₀ (mg/kg)Interaction IndexType of Interaction
Phase 1 (Neurogenic) This compound + Morphine6.86 ± 2.242.58 ± 0.49< 1Synergism
Phase 2 (Inflammatory) This compound + Morphine5.23 ± 0.542.31 ± 0.81< 1Synergism
ED₅₀ represents the dose required to produce a 50% antinociceptive effect. An interaction index of less than 1 indicates a synergistic effect. Data derived from Woode et al., 2015. nih.govjbclinpharm.org

Interactive Data Table: Isobolographic Analysis of this compound and Diclofenac in the Acetic Acid Writhing Test

TestDrug CombinationTheoretical Additive ED₅₀ (mg/kg)Experimental ED₅₀ (mg/kg)Interaction IndexType of Interaction
Acetic Acid Writhing This compound + Diclofenac7.20 ± 0.401.94 ± 0.97< 1Synergism
ED₅₀ represents the dose required to produce a 50% antinociceptive effect. An interaction index of less than 1 indicates a synergistic effect. Data derived from Woode et al., 2015. nih.govjbclinpharm.orgresearchgate.net

of this compound

This compound, a major bioactive constituent isolated from the fruits of Xylopia aethiopica, has been the subject of various preclinical studies to determine its pharmacological potential. Research has particularly focused on its effectiveness against a wide array of pathogenic microbes and parasites.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

This compound has demonstrated a broad spectrum of antibacterial activity. journaljamb.com Investigations employing the broth dilution method have determined its Minimum Inhibitory Concentration (MIC) against several medically important bacterial strains. The compound has shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyrogenes, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. journaljamb.comresearchgate.netresearchgate.net

Notably, some research indicates that this compound may exhibit higher activity against Gram-negative strains compared to Gram-positive ones. researchgate.net The antibacterial efficacy of this compound has been quantified, providing valuable data for its potential as an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus Gram-Positive 320
Streptococcus pyrogenes Gram-Positive 320
Escherichia coli Gram-Negative 200
Pseudomonas aeruginosa Gram-Negative 200

Data sourced from Kofie et al., 2019. researchgate.net

Antifungal Activities

The antifungal potential of this compound has been evaluated against opportunistic fungal pathogens. Studies have confirmed its inhibitory effect on Candida albicans, a common cause of fungal infections in humans. journaljamb.comresearchgate.net The MIC value for this compound against C. albicans has been established at 200 µg/mL, highlighting its activity against this fungus. researchgate.net

Anti-Trypanosomal Activities

While the antimicrobial activities of this compound have been explored, specific research findings on its efficacy against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, were not available in the provided search results. Other compounds isolated from medicinal plants, such as tryptanthrin (B1681603) and certain tetracyclic iridoids, have been investigated for their anti-trypanosomal effects. nih.govnih.gov

Anti-malarial Activities

Significant research has been conducted on the anti-malarial properties of this compound, particularly against Plasmodium berghei in murine models. nih.gov These studies reveal that this compound possesses both curative and prophylactic effects against malaria.

In curative tests, this compound significantly reduced parasitemia in infected mice, with its efficacy being comparable to the standard antimalarial drug combination artemether/lumefantrine. nih.gov For instance, at a specific dose, it achieved an 85.4% reduction in parasitemia by the fifth day of treatment. nih.gov In prophylactic assays, this compound also demonstrated a significant chemosuppressive effect, indicating its ability to prevent the establishment of infection. nih.gov

Table 2: Curative and Prophylactic Effects of this compound on P. berghei

Assay Type Key Finding Reference Drug
Curative Significantly reduced parasitemia from day 1 to day 5. Artemether/Lumefantrine
Prophylactic Exhibited significant chemosuppressive effects. Sulfadoxine/Pyrimethamine (SP)

Data sourced from Boampong et al., 2013. nih.gov

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms underlying the broad antimicrobial and antiparasitic activities of this compound are still under investigation. researchgate.net For its anti-malarial action, it is hypothesized that the curative effects may stem from the inhibition of inflammatory mediators associated with malaria or a direct cytotoxic effect on the parasite. nih.gov The prophylactic activity might be due to the inhibition of parasite multiplication or the modulation of erythrocyte membrane properties, which would prevent parasite invasion. nih.gov For its general antibacterial action, it has been noted that derivatives with increased lipophilicity are more readily transported across microbial cell membranes, though the specific intracellular target or mechanism, such as membrane disruption or DNA synthesis inhibition, has not been fully elucidated for the parent compound. researchgate.net

Synergistic Effects with Established Antimicrobials

Information regarding the synergistic effects of this compound specifically with the antifungal drug fluconazole (B54011) was not available in the provided search results. The concept of synergy, where a natural compound enhances the efficacy of a conventional drug, has been explored with other natural products. For example, compounds like Pseudolaric Acid A and B have been shown to act synergistically with fluconazole against resistant Candida species. nih.govnih.gov

Central Nervous System Modulatory Research

This compound has demonstrated significant neuroprotective potential in various preclinical models. A key mechanism underlying this effect is its ability to modulate brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival, growth, and synaptic plasticity. nih.gov Research has shown that this compound can increase the levels of BDNF in the brain. bohrium.comnih.gov This is significant as reduced levels of BDNF are associated with neurodegenerative processes. nih.gov

In studies investigating lipopolysaccharide (LPS)-induced neuroinflammation, a model often used to simulate the inflammatory aspects of neurodegeneration, this compound has shown protective effects. bohrium.comnih.gov It has been found to reduce oxidative stress markers while increasing levels of glutathione (B108866) and antioxidant enzymes in the brain. nih.govresearchgate.net By mitigating neuroinflammation and oxidative damage, this compound contributes to the protection of neurons. bohrium.comnih.gov Furthermore, research on related extracts from the Xylopia genus suggests that they can improve memory and protect neurons from neurotoxins, partly by regulating neurotrophic factors and stabilizing oxidative stress levels. nih.gov These findings collectively suggest that this compound's neuroprotective actions are mediated through a combination of anti-inflammatory, antioxidant, and neurotrophic factor-enhancing pathways, positioning it as a compound of interest in the context of reducing neurodegeneration. bohrium.comnih.govnih.gov

This compound has been evaluated for its anxiolytic (anxiety-reducing) properties in both mice and zebrafish models, demonstrating consistent effects across species. researchgate.net In mice, this compound's anxiolytic-like potential was assessed using standard behavioral tests such as the open field test (OFT), elevated plus-maze (EPM), and the novelty-induced hypophagia (NIH) test. researchgate.netucc.edu.gh In the OFT, treatment with this compound led to a significant reduction in thigmotaxis (the tendency to remain close to the walls), with mice spending more time in the center zone. researchgate.netresearchgate.net Similarly, in the EPM, a widely used model for assessing anxiety, mice administered this compound spent significantly more time in the open arms of the maze. researchgate.netucc.edu.gh In the NIH test, the compound reduced the latency to begin eating in a novel environment, an indicator of reduced anxiety. ucc.edu.gh

Studies extended to zebrafish models have corroborated these findings. researchgate.net In the novel tank test (NTT), this compound treatment reduced the time zebrafish spent in the bottom portion of the tank, a behavior associated with anxiety in this species. researchgate.netucc.edu.gh It also attenuated anxiety-like behaviors induced by alcohol withdrawal. researchgate.netucc.edu.gh The anxiolytic-like effects of a semi-synthetic derivative of this compound, deacetylated this compound, were found to be mediated, at least in part, through the GABAergic system. nih.gov

Animal ModelBehavioral TestKey FindingReference
MiceOpen Field Test (OFT)Significantly reduced thigmotaxis (increased time in center). researchgate.net
MiceElevated Plus Maze (EPM)Significantly increased time spent in the open arms. researchgate.netucc.edu.gh
MiceNovelty-Induced Hypophagia (NIH)Reduced latency to feeding. ucc.edu.gh
ZebrafishNovel Tank Test (NTT)Reduced time spent at the bottom of the tank. researchgate.netucc.edu.gh
ZebrafishAlcohol Withdrawal ModelAttenuated increased bottom dwelling behavior. researchgate.netucc.edu.gh

The antidepressant-like properties of this compound have been extensively investigated, with evidence pointing towards the modulation of the serotonergic system as a primary mechanism of action. bohrium.comnih.gov In mouse models, the antidepressant effects were reversed when the synthesis of serotonin was blocked, but not when noradrenaline synthesis was inhibited, indicating a dependency on serotonergic pathways. nih.govresearchgate.net this compound also demonstrated partial agonist-like effects on 5-hydroxytryptamine (serotonin) receptors in isolated tissue preparations. nih.govresearchgate.net

This compound has shown efficacy in various preclinical models of depression. In the forced swim test (FST) and tail suspension test (TST) in mice, it reduced immobility time, a common behavioral marker of antidepressant activity. bohrium.comnih.gov Furthermore, its potential was evaluated using the neuroinflammation hypothesis of depression. bohrium.com In the lipopolysaccharide (LPS)-induced depression-like behavior model, which mimics inflammation-induced depression, this compound attenuated depressive behaviors such as anhedonia (measured by sucrose (B13894) preference) and reduced social interaction. bohrium.comresearchgate.net Studies in zebrafish using a chronic unpredictable stress protocol also showed that this compound could reverse stress-induced behaviors. bohrium.com Interestingly, some research suggests that this compound may have a fast onset of action compared to conventional antidepressants like fluoxetine. bohrium.com

Animal/Model SystemTest/ModelKey FindingReference
MiceForced Swim Test (FST)Decreased immobility time. bohrium.comnih.gov
MiceTail Suspension Test (TST)Decreased immobility time. bohrium.comnih.gov
MiceLPS-Induced Depression ModelAttenuated anhedonia and social interaction deficits. bohrium.comresearchgate.net
ZebrafishChronic Unpredictable Stress (CUS)Reversed stress-induced anxiety-like behaviors. bohrium.com
Rat Fundus Tissue5-HT Receptor AssayEvoked partial agonist-like effects on serotonin receptors. nih.govresearchgate.net

The potential of this compound as an inhibitor of monoamine oxidase B (MAO-B) has been explored through computational methods. plos.orgnih.gov MAO-B is an enzyme that breaks down neurotransmitters like dopamine (B1211576), and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govdntb.gov.ua

In silico studies, including molecular docking and molecular dynamics simulations, have been employed to predict and analyze the interaction between this compound and the MAO-B enzyme. plos.orgresearchgate.net Molecular docking analyses predicted that this compound has a high binding affinity for the MAO-B enzyme's binding pocket. plos.orgnih.gov The calculated binding energy for this compound was found to be considerably higher than that of the standard MAO-B inhibitor, rasagiline. plos.org Molecular dynamics simulations, conducted over a 100-nanosecond period, further supported this finding, revealing that the complex formed between this compound and MAO-B remained stable. plos.orgdntb.gov.uaresearchgate.net The stability of this interaction was attributed to the formation of hydrogen bonds and hydrophobic interactions within the enzyme's binding site. plos.orgnih.gov These computational predictions suggest that this compound is a potential inhibitor of MAO-B, though these findings await confirmation through in vitro and in vivo experimental studies. plos.orgdntb.gov.ua

Computational MethodKey FindingReference
Molecular DockingPredicted high binding affinity to MAO-B, with a binding energy of -9.3 kcal/mol compared to -7.3 kcal/mol for the standard, rasagiline. plos.org
Molecular Dynamics SimulationThe this compound-MAO-B complex showed stability throughout the 100 ns simulation period. plos.orgnih.govdntb.gov.ua
Interaction AnalysisStability is enhanced by the formation of hydrogen, hydrophobic, and pi-interactions at the enzyme's binding pocket. plos.orgnih.gov

Research into this compound and related compounds suggests a potential role in enhancing learning and memory. researchgate.net The mechanisms underlying memory are complex, often involving neurotrophic factors like BDNF and the plasticity of synapses in brain regions such as the hippocampus. nih.gov Studies have shown that exercise can improve memory by increasing hippocampal volume and BDNF levels. nih.gov

While direct studies on this compound's effect on learning are emerging, its established neuroprotective effects and ability to increase BDNF provide a strong theoretical basis for its potential as a nootropic agent. bohrium.comresearchgate.net The inhibition of MAO-B, as suggested by in silico studies, could also contribute to cognitive enhancement, as Parkinson's disease, which involves MAO-B activity, is characterized by memory dysfunction. plos.orgnih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions from these computational studies indicated that this compound has properties favorable for a CNS-acting agent, such as good blood-brain barrier permeability. plos.orgnih.gov These attributes, combined with its neuroprotective and potential MAO-B inhibitory actions, point towards a plausible role for this compound in supporting or enhancing cognitive functions like learning and memory. researchgate.netplos.org

Anticancer and Cytotoxic Research

The anticancer and cytotoxic properties of compounds from Xylopia aethiopica, including this compound and its analogs, have been investigated against various cancer cell lines. nih.govnih.gov Research has explored the effects of these compounds on both drug-sensitive and multidrug-resistant (MDR) cancer cells. nih.gov

One study evaluated the cytotoxicity of several compounds derived from a methanol (B129727) extract of Xylopia aethiopica. nih.gov While the focus was on other isolates like a flavonoid and an alkaloid which showed significant IC50 values against leukemia and liver cancer cells, this line of research highlights the plant as a source of potential anticancer agents. nih.gov A related kaurenoid compound, 16α-hydroxy-ent-kauran-19-oic acid, was among those tested. nih.gov

Another study focused on the ethanolic extract of Xylopia aethiopica dried fruits, demonstrating its cytotoxic activity against breast adenocarcinoma cell lines, including both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) cells. nih.gov The extract was shown to decrease cell growth, inhibit clone formation, and induce apoptosis through a caspase-3-dependent pathway. nih.gov In an in vivo model of chemically induced breast tumors in rats, the extract significantly reduced tumor incidence, volume, and burden, while also exhibiting antioxidant and anti-inflammatory activities. nih.gov While these studies often use extracts containing multiple compounds, the presence and activity of diterpenes like this compound are considered significant contributors to the observed effects.

AgentCell Line(s)EffectMechanismReference
Ethanolic Extract of X. aethiopicaMDA-MB-231, MCF-7 (Breast Adenocarcinoma)Significantly decreased cell growth.Induction of caspase-3-dependent apoptosis. nih.gov
Isotetrandrine (from X. aethiopica)HepG2 (Liver), CCRF-CEM (Leukemia)Cytotoxic with low micromolar IC50 values.Induction of apoptosis mediated by ROS production. nih.gov
Flavonoid Compound 3 (from X. aethiopica)CCRF-CEM (Leukemia)Cytotoxic with IC50 of 2.61 µM.Induction of apoptosis via disruption of mitochondrial membrane potential. nih.gov

In Vitro Cytotoxicity Assessments on Cell Lines (e.g., Human Leukemia Cells, MRC-5 Fibroblast)

Investigations into the direct cytotoxic effects of this compound have yielded nuanced results, with some studies indicating a lack of significant cytotoxic activity against human cancer cells. Research explicitly comparing this compound to the related compound, kaurenoic acid, noted that this compound does not exhibit cytotoxic effects against human cancer cells. nih.gov This suggests a level of safety and selective action that distinguishes it from other similar diterpenes. nih.gov

While extracts of Xylopia aethiopica have demonstrated antiproliferative activity against various cancer cell lines, this effect has not been attributed to this compound itself. For instance, a study on an ethanolic extract of Xylopia aethiopica reported cytotoxicity against U937 and KG1a leukemia cells. doaj.org However, upon fractionation, the compound responsible for the cytotoxic and DNA-damaging effects was identified as ent-15-oxokaur-16-en-19-oic acid, not this compound. doaj.org Another study investigating compounds from Xylopia aethiopica found that a flavonoid and an alkaloid were responsible for cytotoxicity against CCRF-CEM leukemia cells. nih.gov

Currently, there is a lack of published scientific data providing specific IC₅₀ values for pure this compound on human leukemia cell lines such as CCRF-CEM, HL-60, or K562. Similarly, no studies were found that assessed the cytotoxicity of this compound on the normal human fibroblast cell line, MRC-5. The absence of such data in the scientific literature prevents the creation of a detailed data table for these specific cell lines.

DNA Damage and Apoptosis Induction Mechanisms

Consistent with the findings on its cytotoxicity, there is currently no direct scientific evidence to suggest that this compound induces DNA damage or triggers apoptosis in cancer cells. Studies that have identified DNA damage and apoptosis induction from Xylopia aethiopica extracts have attributed these mechanisms to other constituent compounds. doaj.orgnih.gov For example, the compound ent-15-oxokaur-16-en-19-oic acid was found to be the active component inducing DNA damage and subsequent apoptotic cell death. doaj.org Another investigation showed that a flavonoid isolated from the plant induced apoptosis in CCRF-CEM leukemia cells through the disruption of the mitochondrial membrane potential, while an alkaloid from the same source induced apoptosis via the production of reactive oxygen species. nih.gov The pro-apoptotic activity of fruit extracts from Xylopia aethiopica on cervical cancer cells was linked to the upregulation of p53 and p21, and an increased Bax/Bcl-2 ratio, but this effect was not specifically linked to this compound. nih.gov

Cell Cycle Arrest Pathways

The scientific literature currently lacks studies investigating the effect of this compound on cell cycle progression. While extracts from Xylopia aethiopica have been shown to cause cell cycle arrest—for example, at the G1 phase by ent-15-oxokaur-16-en-19-oic acid doaj.org and at the G2/M phase by a crude extract in cervical cancer cells nih.gov—these effects have not been directly attributed to this compound. There are no available reports detailing the impact of isolated this compound on the expression or activity of key cell cycle regulatory proteins such as cyclins or cyclin-dependent kinases (CDKs).

Ras/Raf/ERK and Akt Pathway Inhibition

There is no available scientific research that has investigated or demonstrated an inhibitory effect of this compound on the Ras/Raf/ERK or the PI3K/Akt signaling pathways. These pathways are critical in regulating cell proliferation, survival, and differentiation, and are often dysregulated in cancer. nih.govmdpi.comnih.gov While other natural compounds have been studied for their inhibitory effects on these pathways, research on this compound has not yet extended into this area of mechanistic investigation.

Antioxidant Research

In contrast to its cytotoxic profile, this compound has demonstrated significant antioxidant properties through various mechanisms.

Reactive Oxygen Species Modulation

This compound has been shown to modulate oxidative stress by reducing the levels of damaging reactive oxygen species (ROS). One of the mechanisms underlying its reported anti-inflammatory and anti-colitic activity is the inhibition of ROS. researchgate.net It has been reported to decrease lipid peroxidation, a key marker of oxidative damage caused by ROS. researchgate.net

Endogenous Antioxidant Enzyme Enhancement (e.g., Catalase, Superoxide Dismutase, Glutathione)

A key aspect of the antioxidant activity of this compound is its ability to enhance the body's own defense mechanisms against oxidative stress. Studies have reported that this compound treatment can increase the levels and activity of crucial endogenous antioxidant enzymes. researchgate.net Specifically, it has been found to increase the activity of catalase (CAT), superoxide dismutase (SOD), and the levels of glutathione (GSH). researchgate.net This enhancement of the endogenous antioxidant system contributes to its protective effects against oxidative damage. researchgate.net

Antioxidant Enzyme/MoleculeEffect of this compoundReference
Catalase (CAT) Increased Activity researchgate.net
Superoxide Dismutase (SOD) Increased Activity researchgate.net
Glutathione (GSH) Increased Levels researchgate.net

Lipid Peroxidation Reduction

This compound has demonstrated the ability to mitigate lipid peroxidation, a key process in cellular damage. In preclinical studies, its administration was associated with a reduction in thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. researchgate.net This effect is linked to its capacity to decrease the activity of the oxidizing enzyme myeloperoxidase. researchgate.net The process of lipid peroxidation involves the oxidative degradation of lipids, where free radicals remove electrons from lipids in cell membranes, leading to cellular damage. youtube.com

Protection Against Oxidative Tissue Damage

By counteracting lipid peroxidation, this compound contributes to the protection of tissues from oxidative damage. researchgate.net Research indicates that this compound not only reduces oxidizing enzymes but also enhances the activity of the body's own antioxidant enzymes, including superoxide dismutase and catalase. researchgate.net Furthermore, it has been shown to increase levels of glutathione, a crucial endogenous antioxidant. researchgate.net This combined action of reducing oxidative markers and bolstering antioxidant defenses results in a protective effect against tissue damage, such as reducing neurodegeneration in models of neuroinflammation. researchgate.net Extracts of Xylopia aethiopica, of which this compound is a major component, have also been shown to counteract decreases in enzymatic antioxidants in animal models. nih.gov

Anti-allergic Research

Investigations into the anti-allergic properties of this compound have revealed its multifaceted activity in various preclinical models.

This compound has been shown to exhibit direct antagonism at the Histamine H1 (H1) receptor. An ex vivo study utilizing guinea pig ileum preparations, a classic model for assessing H1 receptor activity, demonstrated that this compound exerted H1 receptor antagonism. researchgate.net This finding points to a mechanism similar to that of established antihistamine drugs, which block the action of histamine on H1 receptors, thereby preventing the contractile responses of smooth muscle tissue like the ileum. researchgate.netnih.gov

A critical event in the early phase of an allergic reaction is the degranulation of mast cells, which releases histamine and other inflammatory mediators. Research has shown that this compound significantly inhibits mast cell degranulation. researchgate.net By stabilizing mast cells, this compound prevents the release of these pro-allergic substances, thereby dampening the allergic cascade at a very early stage.

The anti-allergic potential of this compound has been further substantiated in various in vivo models of anaphylaxis.

Passive Cutaneous Anaphylaxis (PCA): In rodent models of passive cutaneous anaphylaxis, an IgE-mediated allergic reaction in the skin, this compound demonstrated inhibitory effects. researchgate.net This model is a standard for evaluating local anaphylactic reactions, which involve mast cell degranulation and subsequent increases in vascular permeability. hookelabs.comcriver.com

Compound 48/80-Induced Anaphylaxis: Compound 48/80 is a potent inducer of mast cell degranulation and systemic anaphylaxis. In studies involving mice challenged with Compound 48/80, pretreatment with this compound offered a survival rate of up to 90%. researchgate.netscilit.com This highlights a powerful ability to prevent systemic anaphylactic shock.

LPS-Induced Septic Shock: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can induce a severe systemic inflammatory response leading to septic shock. youtube.com this compound provided up to 70% protection against LPS-induced endotoxic shock in mice, indicating its potential to mitigate severe, systemic inflammatory reactions. researchgate.netscilit.com

Table 1: Summary of Anti-allergic Research Findings for this compound

Model/AssayKey FindingReference
Histamine H1 Receptor Antagonism (Guinea Pig Ileum)Demonstrated H1 receptor antagonism in an ex vivo preparation. researchgate.net
Mast Cell DegranulationSignificantly inhibited mast cell degranulation. researchgate.net
Passive Cutaneous Anaphylaxis (PCA)Inhibited local anaphylactic reaction in a rodent model. researchgate.net
Compound 48/80-Induced Systemic AnaphylaxisProvided up to a 90% survival rate in challenged mice. researchgate.netscilit.com
LPS-Induced Septic ShockOffered up to 70% protection against endotoxic shock. researchgate.netscilit.com

Anti-diabetic Research

This compound has been identified as a compound with significant anti-diabetic potential. In studies using alloxan-induced diabetic rat models, this compound produced notable anti-hyperglycemic effects. ijbcp.comresearchgate.net Alloxan induces diabetes by damaging insulin-producing beta cells in the pancreas. The ability of this compound to counteract the resulting hyperglycemia suggests it may have a beneficial role in glucose regulation. Further research has confirmed that this compound is one of the primary antihyperglycemic constituents isolated from the fruit of Xylopia aethiopica, a plant used in traditional medicine for managing diabetes. researchgate.netmtu.edu.ng

Table 2: Summary of Anti-diabetic and Antioxidant Research Findings for this compound

Area of ResearchKey FindingReference
Anti-diabetic EffectProduced significant anti-hyperglycemic effects in alloxan-induced diabetic rats. ijbcp.comresearchgate.net
Lipid PeroxidationReduced lipid peroxidation markers (TBARS) and the oxidizing enzyme myeloperoxidase. researchgate.net
Oxidative Tissue ProtectionIncreased activity of antioxidant enzymes (superoxide dismutase, catalase) and levels of glutathione. researchgate.net

Anti-pyretic Research

Preclinical investigations have demonstrated the potential of this compound as an anti-pyretic agent, primarily through studies involving animal models of induced fever. Research in this area has focused on elucidating the compound's effectiveness in reducing elevated body temperature and understanding the underlying physiological mechanisms.

Detailed Research Findings

A key study investigated the anti-pyretic properties of this compound in Sprague-Dawley rats where fever was induced using lipopolysaccharide (LPS). nih.gov In this model, this compound was found to significantly reduce the induced fever. nih.gov The effects of this compound were notable and showed a significant reduction in rectal temperature compared to the control group that received normal saline. nih.gov

The anti-pyretic effect of this compound is thought to be linked to its influence on pro-inflammatory mediators. nih.gov Fever is often a response to inflammatory processes, and the mechanism of this compound's action is suggested to involve the inhibition of inflammatory pathways. researchgate.netnih.gov Specifically, the anti-pyretic activity may be due to its ability to negatively affect cytokines. nih.gov

The table below summarizes the key findings from the preclinical anti-pyretic study on this compound.

Table 1: Summary of Preclinical Anti-pyretic Study of this compound

Model Test System Key Findings Proposed Mechanism of Action Reference

The anti-pyretic effects observed in these preclinical settings highlight the therapeutic potential of this compound in managing fever. nih.govresearchgate.net These findings are part of a broader profile of pharmacological activities for this compound, which also include anti-inflammatory and analgesic effects. researchgate.netijbcp.comnih.gov

Molecular and Cellular Mechanism Investigations

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation

Investigations into the anti-inflammatory mechanisms of xylopic acid have identified the Nuclear Factor Kappa B (NF-κB) signaling pathway as a significant molecular target. nih.govunivie.ac.at The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses. reactome.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor proteins (IκBs). reactome.org Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of IκBs, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.com

Studies have demonstrated that this compound can interfere with this process. In a reporter gene assay using human embryonic kidney (HEK) cells, this compound at a concentration of 30 µM was found to significantly inhibit NF-κB-dependent gene expression. nih.govresearchgate.netresearchgate.net This inhibitory effect on the NF-κB pathway is considered a central component of this compound's anti-inflammatory properties. nih.govresearchgate.net By preventing the activation of NF-κB, this compound can effectively downregulate the expression of various inflammatory mediators.

Table 1: Summary of Research Findings on this compound and NF-κB Modulation
Experimental ModelConcentration of this compoundKey FindingReference
HEK cells with NF-κB reporter gene30 µMSignificantly inhibited NF-κB-dependent reporter gene expression. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. nih.gov The Nrf2 signaling pathway is a key target for compounds with antioxidant and anti-inflammatory effects. mdpi.com

Table 2: Summary of Research Findings on this compound and Nrf2 Activation
Experimental ModelConcentration of this compoundKey FindingReference
CHO cells with Nrf2 reporter geneConcentration-dependentEnhanced activation of the Nrf2 pathway. nih.govresearchgate.net

Heme Oxygenase-1 (HO-1) Expression Regulation

Heme Oxygenase-1 (HO-1) is a critical stress-inducible enzyme that catalyzes the degradation of heme into carbon monoxide, free iron, and biliverdin, which is subsequently converted to the potent antioxidant bilirubin. nih.govmdpi.com The induction of HO-1 is a key cytoprotective mechanism against oxidative stress and inflammation. nih.gov The expression of the HO-1 gene is primarily regulated by the Nrf2 transcription factor. mdpi.commdpi.com

Consistent with its ability to activate the Nrf2 pathway, this compound has been found to regulate the expression of HO-1. nih.gov In studies conducted on Human Umbilical Vein Endothelial Cells (HUVEC), treatment with this compound resulted in a marginal increase in HO-1 protein expression levels. nih.govresearchgate.net This upregulation of HO-1 is a downstream effect of Nrf2 activation and contributes to the anti-inflammatory effects of this compound. researchgate.netresearchgate.net

Table 3: Summary of Research Findings on this compound and HO-1 Expression
Experimental ModelKey FindingReference
Human Umbilical Vein Endothelial Cells (HUVEC)Marginally increased HO-1 protein expression. nih.govresearchgate.net

Vascular Cell Adhesion Molecule-1 (VCAM-1) Regulation

Vascular Cell Adhesion Molecule-1 (VCAM-1) is an adhesion molecule expressed on the surface of endothelial cells in response to inflammatory cytokines. nih.gov It plays a crucial role in the inflammatory process by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues. biomolther.org The expression of VCAM-1 is largely regulated by the NF-κB signaling pathway. nih.gov

This compound has been shown to downregulate the expression of VCAM-1. In experiments using HUVEC, treatment with this compound reduced the expression of VCAM-1 to 70% compared to the control. nih.govresearchgate.net This reduction is likely a consequence of this compound's inhibitory effect on the NF-κB pathway, which in turn suppresses the transcription of the VCAM-1 gene. nih.govresearchgate.net By reducing VCAM-1 expression, this compound can limit leukocyte recruitment to sites of inflammation.

Table 4: Summary of Research Findings on this compound and VCAM-1 Regulation
Experimental ModelKey FindingReference
Human Umbilical Vein Endothelial Cells (HUVEC)Reduced VCAM-1 expression to 70% of control levels. nih.govresearchgate.net

Protein Denaturation Inhibition

Protein denaturation is a process where proteins lose their tertiary and secondary structures due to external stress, such as heat or acidity. Denaturation of proteins is a well-documented cause of inflammation. Consequently, the ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by reducing protein denaturation. researchgate.net This mechanism suggests that this compound may be able to stabilize protein structures and prevent the inflammatory cascade initiated by denatured proteins.

Modulation of Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor - BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity in the central nervous system. mdpi.com Altered levels of BDNF have been implicated in the pathophysiology of depression and other neurological disorders.

Studies investigating the antidepressant-like effects of this compound have revealed its ability to modulate BDNF levels. Research has shown that this compound administration leads to an increase in whole-brain levels of BDNF. nih.govresearchgate.net This finding suggests that the neuroprotective and potential antidepressant properties of this compound are mediated, at least in part, by its positive influence on this critical neurotrophic factor. nih.gov

Enzyme Inhibition Studies (e.g., MAO-B, Myeloperoxidase)

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine (B1211576). plos.org Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov The potential of this compound as a MAO-B inhibitor has been explored, yielding conflicting results from different methodologies.

In silico computational studies, including molecular docking and molecular dynamics simulations, have identified this compound as a potential MAO-B inhibitor. plos.orgnih.govnih.gov These studies predicted that this compound exhibits good binding energy and stability within the active site of the MAO-B enzyme, comparable to the standard inhibitor rasagiline. plos.orgnih.gov

However, other experimental research has reported that this compound did not exhibit a MAO inhibition effect. nih.govresearchgate.net This discrepancy highlights the difference between computational predictions and in vitro or in vivo biological assays, suggesting that while this compound may fit into the enzyme's active site, it may not effectively inhibit its function under experimental conditions. Further in vitro investigations are recommended to clarify these findings. plos.orgnih.gov

Myeloperoxidase (MPO): Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils. patsnap.com It plays a role in the immune response by producing hypochlorous acid to destroy pathogens. nih.gov However, excessive MPO activity can contribute to oxidative stress and tissue damage in various inflammatory diseases, making it a therapeutic target. patsnap.comnih.gov Currently, there is a lack of available scientific literature specifically investigating the inhibitory effects of this compound on the myeloperoxidase enzyme.

Receptor Binding Studies (e.g., Opioid Receptors)

Investigations into the molecular and cellular mechanisms of this compound have included receptor binding studies to elucidate its pharmacological targets, with a particular focus on the opioid receptor system. These studies are crucial for understanding the compound's mode of action at a molecular level.

Drug-receptor binding assays have revealed that this compound exhibits a selective interaction with delta-opioid receptors (DOR) while showing a notable lack of significant activity at mu (μ)-opioid (MOR) and kappa (κ)-opioid receptors (KOR). researchgate.netdoaj.org In primary in vitro binding assays, this compound demonstrated significant antagonism at delta-opioid receptors. researchgate.net

Further analysis of its interaction with a panel of opioidergic and other receptors showed that the most significant effect was a 66.08% inhibition at the delta-opioid receptor. researchgate.net In contrast, its effect on kappa and mu receptors was minimal, with inhibition percentages of -1.8% and -19.39% respectively, indicating no significant interaction. researchgate.net

Table 1: In Vitro Inhibition of Opioidergic Receptors by this compound

This table summarizes the mean percentage of inhibition by this compound on various opioid receptors from in vitro studies. researchgate.net

ReceptorMean Percentage Inhibition (%)
Delta-Opioid Receptor (DOR)66.08 ± 4.3
Kappa-Opioid Receptor (KOR)-1.8 ± -7.792
Mu-Opioid Receptor (MOR)-19.39 ± -4.6
Sigma 249.02 ± 1.0

To further quantify its affinity for the delta-opioid receptor, a secondary binding assay was conducted. researchgate.net This assay determined the inhibitory constant (Ki) of this compound, providing a measure of its binding affinity. The results showed that this compound has a Ki value of 1073.49 nM for the human delta-opioid receptor. researchgate.net This was compared to the standard DOR-selective antagonist, naltrindole (B39905), which exhibited a much higher affinity with a Ki value of 0.84 nM. researchgate.net This data confirms that while this compound acts as an antagonist at the delta-opioid receptor, its binding affinity is considerably lower than that of the reference antagonist naltrindole. researchgate.netdoaj.org

Table 2: Secondary Binding Assay of this compound on Delta-Opioid Receptors

This table presents the inhibitory constant (Ki) values from a secondary binding assay, comparing the affinity of this compound and the standard antagonist naltrindole for the delta-opioid receptor. researchgate.net

DrugLog KiKi (nM)
This compound-5.971073.49
Naltrindole-9.080.84

Studies also showed that interactions with muscarinic, alpha-adrenergic, and serotoninergic receptors were not significant. researchgate.net These findings collectively point towards this compound being a selective antagonist of the delta-opioid receptor. researchgate.netdoaj.org

Structure Activity Relationship Sar Studies

Impact of Specific Functional Groups on Biological Activities

The biological activities of xylopic acid are intrinsically linked to its distinct functional groups, primarily the carboxylic acid group at position C-19 and the acetyl group at C-15. Modifications at these sites have been shown to significantly influence the compound's efficacy, particularly its antimicrobial properties.

The carboxylic acid moiety is a primary target for chemical modification. Conversion of this acidic group into esters or amides has been a key strategy. These modifications increase the lipophilicity of the molecule. It is suggested that this enhanced lipophilicity facilitates the transport of the derivatives across the lipid-rich cell membranes of microorganisms, potentially leading to improved antimicrobial activity compared to the parent compound. researchgate.net

Another key functional group is the acetyl ester at the C-15 position. Removal of this group, a process known as deacetylation, also modulates biological activity. Interestingly, the resulting deacetylated derivative has demonstrated enhanced activity against specific microorganisms, such as Streptococcus pyogenes and Pseudomonas aeruginosa, when compared to the original this compound. researchgate.net This suggests that the presence of the acetyl group may not be essential for activity against all microbial strains and that a free hydroxyl group at this position can be beneficial in certain contexts.

Comparative Analysis of this compound Derivatives Activities

Comparative studies of this compound and its semi-synthetic derivatives have provided valuable insights into their relative biological activities. Research has focused on evaluating ester, amide, and deacetylated analogs, primarily for their antimicrobial effects against a panel of pathogenic bacteria and fungi. journaljamb.comjournalcsij.comresearchgate.net

In antimicrobial assays, all synthesized derivatives consistently demonstrated improved activity over the parent this compound. journaljamb.comresearchgate.net The ester derivatives, in particular, were found to be the most active group. journaljamb.comresearchgate.net For instance, the ethyl, butyl, and benzyl (B1604629) esters of this compound showed significant potency. In contrast, the benzyl amide and the ester of deacetylated this compound, while still more active than this compound itself, generally exhibited lower antimicrobial activity than the other ester derivatives. journaljamb.comresearchgate.net

The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against several microorganisms, illustrating the enhanced potency achieved through chemical modification. researchgate.net

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for elucidating SAR at a molecular level. mdpi.com While specific molecular docking studies focused exclusively on this compound derivatives are not extensively detailed in the available literature, the application of these techniques to closely related compounds and compounds from the same plant source highlights their utility.

Molecular docking is an in silico technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This method allows researchers to visualize potential binding modes and calculate a binding affinity score, which indicates the strength of the interaction. For instance, a molecular docking study on oleanolic acid, another compound isolated from Xylopia aethiopica, was used to understand its interaction with the enzymes α-amylase and α-glucosidase. nih.gov Similarly, in silico studies have been conducted on other kaurane (B74193) diterpenes to investigate their interactions with therapeutic targets. researchgate.net

In the context of this compound, molecular docking could be employed to:

Identify Potential Targets: Predict which bacterial or fungal proteins the this compound derivatives are most likely to inhibit.

Explain SAR: Correlate the observed biological activities of different derivatives with their predicted binding affinities and interactions at the active site of a target protein. For example, docking could reveal that more active ester derivatives form additional stabilizing hydrophobic interactions within the target's binding pocket that the parent acid cannot.

Guide Rational Drug Design: Predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive trial-and-error laboratory work.

QSAR modeling represents another computational approach, where statistical methods are used to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model for this compound derivatives, one could predict the antimicrobial activity of new analogs based solely on their structural features.

Analytical and Bioanalytical Methodologies for Xylopic Acid

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, UHPLC-UV/PDA, LC-MS)

Chromatographic methods are fundamental for separating xylopic acid from the complex chemical matrix of plant extracts and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a commonly utilized technique. iaea.orgresearchgate.net For instance, one HPLC-UV method uses an isocratic elution of methanol (B129727) and water (90:10) with a detection wavelength set to 206 nm, where this compound shows a retention time of 3.368 minutes. researchgate.net Another method employs a mobile phase of methanol and water (9:1) on a C18 reverse-phase column for quantification. iaea.org The purity of isolated this compound has been confirmed by achieving a single peak in HPLC chromatograms. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a Photodiode Array (PDA) detector, offers faster and more efficient separations compared to conventional HPLC. nih.govredalyc.org A UHPLC system with UV or diode array detection has been used for the analysis of this compound, operating at a column temperature of 40°C with a flow rate of 0.6 mL/min. ajmrd.com This setup allows for detection at a selected wavelength or over a scan range, providing comprehensive chromatographic data. ajmrd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is used for the confirmation of this compound's structure. ajmrd.com LC-MS provides molecular weight information and fragmentation data, which are invaluable for unambiguous identification, especially in complex mixtures. ajmrd.comncsu.edu

Table 1: Examples of Chromatographic Conditions for this compound Analysis
TechniqueColumnMobile PhaseDetectionRetention Time (Rt)Reference
HPLC-UVNot SpecifiedMethanol:Water (90:10), isocraticUV at 206 nm3.368 min researchgate.net
HPLC-UVPhenomenex Hypersil 20 micron C18 (200 x 3.2 mm)Methanol:Water (9:1)Not SpecifiedNot Specified iaea.org
UHPLC-UV/MSWaters ACQUITY UPLC CSH C18 (130Å, 1.7 µm, 2.1 mm X 100 mm)Gradient ElutionUV/PDA or MS5.82 min (run time) ajmrd.com
HPLC-DADNot SpecifiedAcetonitrile:WaterDAD at 210 nmNot Specified phytojournal.com

Spectroscopic Techniques for Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of this compound. journalcsij.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. iaea.org While full spectral data is complex, ¹H NMR spectroscopy is used to determine the structure of this compound and its derivatives. journalcsij.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. iaea.org The spectra reveal characteristic absorption bands corresponding to different bond vibrations. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. iaea.orgjournalcsij.comresearchgate.net In electrospray ionization (ESI) mass spectrometry, this compound can be observed as the [M-H]⁻ ion at m/z 359.1. researchgate.net The fragmentation patterns obtained from LC-MS spectra, sometimes involving principles like the McLafferty rearrangement, are used to confirm the proposed structure of 15-(acetyloxy) kaur-16-en-18-oic acid. ajmrd.com

Table 2: Spectroscopic Data for this compound Characterization
TechniqueObserved FeaturesReference
¹H NMRUsed to determine the structure of this compound and its derivatives. journalcsij.comresearchgate.net
IR SpectroscopyConfirms the presence of various functional groups. iaea.orgjournalcsij.comresearchgate.net
Mass Spectrometry (ESI)[M-H]⁻ ion at m/z 359.1 (100%), [M-H+1]⁻ at m/z 360.1 (24%). researchgate.net

Sample Preparation and Extraction Methods for Analysis (e.g., Solid-Phase Extraction)

The preparation of samples is a critical step to ensure accurate and reliable analysis of this compound. The compound is typically isolated from the dried fruits of Xylopia aethiopica. journalcsij.comresearchgate.net A common method involves cold maceration of the powdered fruit material in a non-polar solvent like petroleum ether for an extended period, such as 72 hours. nih.gov Another approach is Soxhlet extraction, which also utilizes petroleum ether. ajmrd.com

Following extraction, the crude extract is concentrated, often using a rotary evaporator. ajmrd.comnih.gov this compound crystals can then be precipitated from the concentrate by adding a solvent like ethyl acetate (B1210297). nih.gov For purification, recrystallization from ethanol (B145695) is a frequently employed step. iaea.orgnih.gov

For cleaning up samples prior to HPLC analysis, Solid-Phase Extraction (SPE) is an effective technique. researchgate.netathmsi.org SPE helps to remove interfering matrix components, thereby improving the quality and reliability of the chromatographic analysis. libretexts.orgscioninstruments.com A simple C18 SPE column pre-treatment has been developed specifically for the quantification of this compound in fruit extracts. researchgate.netathmsi.org This involves conditioning the column, loading the sample, washing away impurities, and finally eluting the analyte of interest. scioninstruments.com

Chromatographic Fingerprinting for Quality Control and Sourcing

By comparing the fingerprint of a test sample to a reference chromatogram, the authenticity and quality of the material can be verified. nih.gov This method is also valuable for sourcing studies. Research has shown that the chemical profiles, including the quantity of this compound, can vary in Xylopia aethiopica fruits obtained from different geographical locations. researchgate.net For example, a study comparing samples from Benin, Cameroon, Ghana, and Nigeria found that the average content of this compound was highest in the samples from Cameroon and lowest in those from Benin. researchgate.net Such fingerprint analysis, therefore, provides a holistic evaluation of all constituents and is essential for the qualitative assessment and standardization of the raw material. researchgate.net

Preclinical Pharmacokinetics and Metabolism Research

Absorption, Distribution, and Excretion Studies in Animal Models

Preclinical investigations into the pharmacokinetic behavior of xylopic acid have primarily relied on computational modeling and in vitro studies to predict its disposition in the body. Computational ADMET studies suggest that this compound exhibits favorable characteristics for absorption and distribution. It is predicted to have good intestinal absorption and solubility in the gastrointestinal tract, which are key factors for oral bioavailability plos.orgsemanticscholar.orgnih.govnih.gov. Furthermore, this compound has demonstrated good blood-brain barrier (BBB) permeability in these predictive models, indicating its potential to reach the central nervous system plos.orgsemanticscholar.orgnih.govnih.gov. Specific studies detailing the excretion pathways or rates of this compound in animal models were not identified within the reviewed literature.

In Vitro and In Vivo Metabolism Investigations

The metabolism of this compound is closely linked to its interaction with hepatic cytochrome P450 (CYP) enzymes, which are central to xenobiotic and drug metabolism. Research has investigated the influence of this compound on various CYP isoforms.

Cytochrome P450 Enzyme Interactions (e.g., Induction, Inhibition of CYP 1A1/1A2, 1A2, 2D6, 2C9, 3A4)

Studies employing both in vitro and in vivo methodologies in rat liver models have elucidated the effects of this compound on key CYP enzymes. The findings indicate that this compound acts as an inducer for several CYP isoforms, including CYP 1A1/1A2, CYP 1A2, CYP 2D6, and CYP 2C9 aphrc.orgnih.govnih.gov. Concurrently, this compound has been shown to inhibit CYP 3A4 aphrc.orgnih.govnih.gov. Importantly, no significant induction or inhibition was observed for the CYP 2B1/2B2 isoforms aphrc.orgnih.govnih.gov.

These interactions are of significant pharmacological importance, as they suggest that this compound may alter the metabolic pathways of co-administered drugs that are substrates for these CYP enzymes. Such alterations could potentially lead to changes in drug efficacy or an increased risk of toxicity aphrc.orgnih.govnih.gov.

Table 1: Cytochrome P450 Enzyme Interactions of this compound

CYP IsoformEffect ObservedReference
CYP 1A1/1A2Induction aphrc.orgnih.govnih.gov
CYP 1A2Induction aphrc.orgnih.govnih.gov
CYP 2D6Induction aphrc.orgnih.govnih.gov
CYP 2C9Induction aphrc.orgnih.govnih.gov
CYP 3A4Inhibition aphrc.orgnih.govnih.gov
CYP 2B1/2B2No significant effect aphrc.orgnih.govnih.gov

Computational Pharmacokinetic Modeling (e.g., ADMET Predictions)

Computational pharmacokinetic modeling, specifically ADMET predictions, provides valuable insights into the potential drug-like properties of this compound. These studies suggest that this compound possesses favorable characteristics for drug development. The predicted ADMET profiles indicate good oral absorption and solubility, contributing to potentially good oral bioavailability plos.orgsemanticscholar.orgnih.govnih.gov. This compound also exhibits good permeability across the blood-brain barrier, suggesting its capacity to reach the central nervous system for potential neurological applications plos.orgsemanticscholar.orgnih.govnih.gov.

Furthermore, ADMET profiling has suggested that this compound is neither carcinogenic nor hepatotoxic and shows no toxicity in AMES tests, indicating a potentially favorable safety profile in preclinical assessments plos.orgsemanticscholar.orgnih.gov. It was also found not to inhibit hERG I and II channels, which are critical for cardiac electrical activity plos.orgsemanticscholar.orgnih.gov. Notably, this compound is not predicted to be a substrate for P-glycoprotein, which may contribute to its better oral availability and potentially fewer interactions with efflux transporters involved in drug metabolism and disposition nih.gov.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted OutcomeReference
Oral AbsorptionGood plos.orgsemanticscholar.orgnih.govnih.gov
Intestinal AbsorptionGood plos.orgsemanticscholar.orgnih.govnih.gov
SolubilityGood plos.orgsemanticscholar.orgnih.govnih.gov
Blood-Brain Barrier (BBB) PermeabilityGood plos.orgsemanticscholar.orgnih.govnih.gov
P-glycoprotein SubstrateNo nih.gov
CarcinogenicityNot carcinogenic (predicted) plos.orgsemanticscholar.orgnih.govnih.gov
HepatotoxicityNot hepatotoxic (predicted) plos.orgsemanticscholar.orgnih.govnih.gov
AMES ToxicityNo toxicity plos.orgsemanticscholar.orgnih.gov
hERG I/II InhibitionNo inhibition plos.orgsemanticscholar.orgnih.gov

Bioavailability Considerations in Preclinical Settings

The bioavailability of this compound in preclinical settings is influenced by several factors identified through pharmacokinetic studies. The predicted good intestinal absorption and solubility are foundational for achieving adequate systemic exposure after oral administration plos.orgsemanticscholar.orgnih.govnih.gov. The lack of P-glycoprotein substrate activity further supports the potential for improved oral availability nih.gov.

However, potential drug-drug interactions can impact bioavailability. For instance, studies have indicated that certain antidepressants, such as venlafaxine (B1195380) and fluoxetine, can reduce the area under the curve (AUC) of this compound. This reduction is hypothesized to be due to effects on gastric emptying, which could consequently impair oral absorption researchgate.net. Understanding these interactions is critical for predicting the in vivo behavior of this compound and its potential therapeutic utility when co-administered with other agents.

Current Research Gaps and Future Academic Directions

Development of Novel Analytical Techniques for Complex Matrices

The accurate quantification of xylopic acid and its metabolites in complex biological matrices like plasma, tissues, and cell culture media is essential for pharmacokinetic and mechanistic studies. lcms.cz The presence of endogenous interfering compounds can pose a significant challenge to traditional analytical methods. chromatographyonline.com Therefore, there is a need for the development and validation of more advanced and sensitive analytical techniques.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for this purpose. researchgate.net The development of specific and validated HPLC-MS/MS methods for this compound would enable precise quantification even at low concentrations. researchgate.net Furthermore, techniques like matrix-assisted laser desorption/ionization high-resolution mass spectrometry (MALDI-HRMS) imaging can provide valuable information on the spatial distribution of this compound within tissues, offering insights into its site of action. researchgate.net The use of guard columns and advanced sample preparation techniques like solid-phase extraction (SPE) and QuEChERS can also help to mitigate matrix effects and improve the reliability of analytical results. lcms.czchromatographyonline.com

Exploration of this compound in Other Disease Models

The diverse pharmacological activities of this compound suggest its potential therapeutic application in a wider range of diseases than currently explored. ijbcp.comsci-hub.se Its anti-inflammatory and neuroprotective properties make it a promising candidate for investigation in models of chronic inflammatory diseases and various neurodegenerative disorders. ucc.edu.ghsci-hub.se

For example, its ability to ameliorate adjuvant-induced arthritis in rats suggests its potential in rheumatoid arthritis. nih.gov Furthermore, its effects on diabetic neuropathy in animal models indicate a potential role in managing complications of diabetes. ijbcp.comgrafiati.comresearchgate.netresearchgate.netmtu.edu.ng Future research should aim to evaluate the efficacy of this compound in these and other disease models, such as those for cardiovascular diseases, metabolic syndrome, and certain types of cancer, where inflammation and oxidative stress play a significant role.

Q & A

Q. What experimental models are validated for assessing xylopic acid’s pharmacological effects?

this compound’s effects are evaluated using:

  • Analgesia : Formalin-induced licking test (phases 1 and 2) in mice .
  • Anti-inflammatory : Acetic acid-induced writhing test .
  • Antimalarial : Plasmodium berghei-infected ICR mice for in vivo efficacy , and P. falciparum pLDH assays for in vitro activity (IC50 >138.7 μM) .
  • Neuroprotection : Rodent models measuring brain-derived neurotrophic factor (BDNF) and oxidative stress markers .

Q. What is the standardized method for isolating this compound from Xylopia aethiopica?

The protocol involves:

  • Macerating dried fruits with petroleum ether (40–60°C) for 3 days.
  • Concentrating the extract via rotary evaporation.
  • Purifying crude this compound with 96% ethanol, yielding 1.41% with 95% purity (validated via HPLC) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo antimalarial efficacy of this compound be resolved?

  • Hypothesis : Inactive parent compound vs. active metabolites.
  • Methodology :

Test this compound with liver microsomal preparations to simulate hepatic metabolism .

Identify metabolites via LC-MS and evaluate their antiplasmodial activity.

Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models .

  • Key Data : In vitro IC50 >138.7 μM (inactive) vs. in vivo ED50 10–100 mg/kg (effective) .

Q. What experimental design is optimal for analyzing this compound’s synergy with analgesics?

  • Isobolographic Analysis :

Determine individual ED50 values for this compound and co-administered drugs (e.g., morphine, diclofenac) .

Compute theoretical additive ED50 (Zadd) and compare with experimental ED50.

Synergy is confirmed if experimental ED50 is significantly lower than Zadd (e.g., morphine-xylopic acid combination in formalin test) .

  • Statistical Validation : Use ANOVA with post-hoc tests to assess significance (e.g., P < 0.05) .

Q. What strategies enhance this compound’s pharmacological profile through structural modification?

  • Synthetic Approaches :

Esterification : Base-catalyzed reactions to improve solubility.

Amidation : HBTU-mediated coupling for enhanced stability.

Deacetylation : Reflux with methanolic KOH to generate derivatives .

  • Characterization : ¹H NMR, IR, and mass spectrometry confirm structural integrity (yields: 47.11–93.52%) .

Q. What parameters are critical in reproductive toxicity studies of this compound?

  • Key Endpoints :

Testicular/epididymal weight reduction.

Serum testosterone levels (ELISA).

Histopathology of germ cells and Sertoli cells .

  • Dose Considerations :
  • Low doses (10–30 mg/kg) show moderate effects; high doses (≥60 mg/kg) induce significant spermatotoxicity .
    • Mechanistic Studies : Evaluate oxidative stress markers (malondialdehyde, glutathione) in testicular tissue .

Data Contradiction Analysis

Q. How should conflicting reports on this compound’s cytochrome P450 modulation be addressed?

  • Issue : Biphasic effects (inhibition at low doses, induction at high doses) .
  • Resolution Strategies :

Conduct dose-response studies with CYP450 isoform-specific substrates (e.g., CYP3A4, CYP2D6).

Use human hepatocytes to assess time-dependent inhibition/induction.

Cross-validate with in silico docking studies to identify binding affinities .

Methodological Best Practices

Q. What quality controls are essential for this compound extraction and characterization?

  • Purity Validation : HPLC with UV detection (≥95% purity threshold) .
  • Stability Testing : Accelerated degradation studies under varied pH/temperature.
  • Batch Consistency : NMR fingerprinting to ensure reproducibility across extractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.